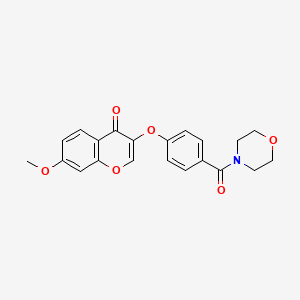

7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-methoxy-3-[4-(morpholine-4-carbonyl)phenoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-25-16-6-7-17-18(12-16)27-13-19(20(17)23)28-15-4-2-14(3-5-15)21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTIOJVNKIEHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resorcinol-Based Cyclization

A one-pot synthesis using 7-methoxyresorcinol and ethyl acetoacetate in the presence of calcium hydroxide (Ca(OH)₂) generates the 7-methoxy-4H-chromen-4-one intermediate. This method achieves yields of 85–92% under mild conditions (room temperature, methanol solvent).

Reaction Conditions:

-

Reactants: 7-Methoxyresorcinol (1 eq), ethyl acetoacetate (1.2 eq)

-

Catalyst: Ca(OH)₂ (10 mol%)

-

Solvent: Methanol

-

Temperature: 25°C, 12 hours

Functionalization at the 3-Position: Phenoxy Group Installation

The 3-phenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Mitsunobu Reaction

The Mitsunobu reaction enables the coupling of 4-(morpholine-4-carbonyl)phenol with 3-hydroxy-7-methoxy-4H-chromen-4-one. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate this etherification.

Procedure:

-

Dissolve 3-hydroxy-7-methoxy-4H-chromen-4-one (1 eq) and 4-(morpholine-4-carbonyl)phenol (1.1 eq) in dry THF.

-

Add PPh₃ (1.5 eq) and DEAD (1.5 eq) at 0°C.

-

Stir at room temperature for 24 hours.

-

Purify via flash chromatography (hexane/ethyl acetate 3:1).

Ullmann-Type Coupling

Copper(I)-catalyzed coupling between 3-bromo-7-methoxy-4H-chromen-4-one and 4-(morpholine-4-carbonyl)phenol offers an alternative route. This method avoids harsh SNAr conditions and improves regioselectivity.

Reaction Conditions:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃ (2 eq)

-

Solvent: DMSO, 110°C, 18 hours

Morpholine-4-Carbonyl Group Introduction

The morpholine-4-carbonyl moiety is installed via amide bond formation or Friedel-Crafts acylation.

Amide Coupling

4-Carboxyphenol is reacted with morpholine using coupling agents like HATU or EDCI.

Steps:

-

Activate 4-carboxyphenol (1 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF.

-

Add morpholine (1.5 eq) and stir at room temperature for 6 hours.

-

Isolate 4-(morpholine-4-carbonyl)phenol via acid-base extraction.

Purity: >95% (HPLC).

Friedel-Crafts Acylation

A patented method employs morpholine-4-carbonyl chloride with phenol derivatives in the presence of AlCl₃. However, this approach risks over-acylation and requires stringent temperature control.

Optimization Challenges and Solutions

Regioselectivity in Etherification

The 3-position of chromen-4-ones is highly reactive. Using bulky bases (e.g., KOtBu) in SNAr reactions minimizes byproducts.

Demethylation Side Reactions

Protecting groups (e.g., pivaloyl) prevent undesired demethylation during coupling steps. Boron trifluoride (BF₃) in dichloromethane selectively removes methyl groups post-functionalization.

Catalyst Recycling

Calcium hydroxide and CuI catalysts can be recovered and reused, reducing environmental impact.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mitsunobu + Amide | 75 | 98 | High regioselectivity | Costly reagents (DEAD, HATU) |

| Ullmann + Friedel-Crafts | 72 | 95 | Scalable | Requires toxic solvents (DMSO) |

| One-Pot Cyclization | 85 | 97 | Environmentally friendly | Limited to simple substituents |

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 7-hydroxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one.

Reduction: Formation of 7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives, including 7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies:

- MTT Assays : In vitro studies using MTT assays have shown that several chromene derivatives exhibit potent growth inhibition against human tumor cells. For instance, a study indicated that certain derivatives achieved IC50 values less than 1 μM against multiple cancer cell lines, suggesting strong anticancer activity (Vosooghi et al., 2010) .

- Mechanism of Action : The mechanism behind the anticancer activity is believed to involve the inhibition of microtubule polymerization and interference with cell cycle progression. Kandeel et al. (2013) reported that newly synthesized chromenes exhibited significant activity against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like colchicine in some cases .

Anti-inflammatory Properties

The anti-inflammatory potential of 7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one has also been investigated. Modifications to the chromene structure have been shown to inhibit pathways associated with inflammation.

Research Findings:

- NF-kappaB Pathway : Research has demonstrated that certain derivatives can inhibit the activation of the NF-kappaB signaling pathway, which plays a crucial role in inflammatory responses. This inhibition is linked to reduced toxicity and enhanced therapeutic profiles .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, making it a candidate for treating metabolic disorders.

Enzyme Inhibition Studies:

- α-Glucosidase Inhibition : Recent findings indicate that chromene derivatives exhibit potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds were tested against acarbose as a standard inhibitor, showing promising results with IC50 values around 4.90 mM .

- Tyrosinase Inhibition : Additionally, the compound demonstrated moderate inhibition of tyrosinase, an enzyme critical in melanin production, suggesting potential applications in skin-related conditions .

Synthetic Strategies and Characterization

The synthesis of 7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one typically involves Claisen–Schmidt condensation reactions between substituted benzaldehydes and chromene precursors.

Synthesis Overview:

- The synthesis process includes dissolving intermediates in methanol and utilizing NaOH to facilitate the reaction, followed by purification through silica gel chromatography .

Structural Insights

The structural characterization of this compound reveals critical features that contribute to its biological activities.

Crystallographic Data:

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit diverse biological activities influenced by substituent type, position, and electronic properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Chromen-4-One Derivatives

Key Insights :

Substituent Effects on Solubility :

- The target compound’s morpholine-4-carbonyl group likely improves aqueous solubility compared to purely aromatic (e.g., 4-methoxyphenyl in ) or alkyl-chain substituents (e.g., octyl in ) .

- Hydroxy groups () or hydroxymethyl moieties () also enhance polarity but may reduce metabolic stability compared to the morpholine’s amide .

Biological Activity: Anti-Angiogenic Activity: Compound 1 () with a 4-hydroxyphenyl group exhibits EC₅₀ = 47.37 µM, suggesting that electron-withdrawing or polar groups at position 3 enhance activity . The morpholine substituent in the target compound could similarly modulate angiogenesis pathways. Antiproliferative Potential: highlights 7-methoxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one as part of a lipophilic fraction active against MCF-7 cells. The target’s morpholine group may balance lipophilicity and target specificity .

Synthetic Accessibility: Compounds with simple alkoxy chains () achieve yields up to 79%, while those requiring protective groups (e.g., MOM in ) show variable yields (37–94%) .

Crystallographic Data :

- Chromen-4-ones with planar fused rings (e.g., ) stabilize via π-π stacking and C–H···O interactions. The morpholine group’s conformational flexibility might disrupt crystallinity, complicating structural validation via X-ray diffraction .

Table 2: Physicochemical Properties

Biological Activity

7-Methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one, a compound belonging to the chromene class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various research findings and data.

Chemical Structure and Properties

The compound features a chromenone core substituted with a methoxy group and a morpholine moiety, which significantly influences its biological activity. The molecular formula is with a molecular weight of 381.4 g/mol .

1. Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of chromenone derivatives against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound exhibited moderate cytotoxic effects against MOLT-4 (acute lymphoblastic leukemia) and MCF-7 (breast cancer) cell lines, with IC50 values indicating significant potency compared to other derivatives in the same class .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development as an anticancer agent.

2. Anti-inflammatory Activity

Research indicates that the presence of the morpholine group enhances the anti-inflammatory properties of the compound. The carbonyl and methoxy functionalities contribute to its efficacy by modulating inflammatory pathways .

3. Antimicrobial Activity

Chromene derivatives, including this compound, have shown potential as antimicrobial agents against various pathogens. Studies have documented their effectiveness in inhibiting bacterial growth, suggesting a broad spectrum of antimicrobial activity .

Case Studies and Research Findings

A notable study synthesized several chromenone derivatives and evaluated their biological activities:

- Study Findings : Among tested compounds, those with specific substitutions on the chromene scaffold displayed enhanced anticancer activity. The study concluded that structural modifications could significantly impact potency against cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in understanding how modifications to the chromene core influence biological activity:

- Methoxy Group : Enhances lipophilicity and may improve cell membrane permeability.

- Morpholine Moiety : Contributes to increased binding affinity to biological targets, enhancing overall potency.

Q & A

Q. What are the key synthetic strategies for introducing the morpholine-4-carbonyl group into chromenone derivatives?

The morpholine-4-carbonyl moiety is typically introduced via nucleophilic acyl substitution or coupling reactions. For example, in analogous chromenone syntheses, morpholine derivatives react with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under mild basic conditions (e.g., K₂CO₃ in DMF) . Optimization of reaction time, solvent polarity, and stoichiometry is critical to avoid side reactions such as over-substitution or hydrolysis.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment. Structural confirmation requires a combination of ¹H/¹³C NMR (to verify substituent positions and morpholine integration), high-resolution mass spectrometry (HRMS) for molecular formula validation, and IR spectroscopy to confirm carbonyl (C=O) and ether (C-O-C) functional groups .

Q. What solvent systems are optimal for solubility studies of this compound?

Chromenones generally exhibit limited solubility in non-polar solvents (e.g., hexane) but dissolve well in polar aprotic solvents like DMSO or DMF. For biological assays, aqueous solubility can be enhanced using co-solvents (e.g., ethanol:PBS mixtures) or surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the morpholine-carbonyl-phenoxy substituent?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization trials using ethyl acetate/petroleum ether gradients often yield suitable crystals. Refinement with SHELXL (via WinGX suite) allows precise modeling of anisotropic displacement parameters and hydrogen bonding networks. For example, related chromenones show π-π stacking between aromatic rings and hydrogen bonds involving the morpholine oxygen .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., kinases)?

Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can model binding modes. Parameterize the morpholine group using DFT-optimized geometries (B3LYP/6-31G* basis set). Validate predictions with experimental IC₅₀ data from kinase inhibition assays .

Q. How do electronic effects of the methoxy and morpholine-carbonyl groups influence UV-Vis spectral properties?

Time-dependent density functional theory (TD-DFT) calculations correlate substituent electron-donating/withdrawing effects with absorption maxima. For example, methoxy groups redshift absorbance due to increased conjugation, while the morpholine-carbonyl moiety may introduce n→π* transitions near 300–350 nm .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for similar chromenones: How to address reproducibility?

Variations in yields (e.g., 54% in one study vs. >80% in others) may arise from differences in reagent purity, solvent drying, or reaction monitoring intervals. Systematic optimization using design of experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) .

Q. Conflicting biological activity trends in structurally analogous compounds: What mechanistic insights are needed?

For example, antineoplastic activity in some derivatives correlates with hydroxylation patterns, while others require trifluoromethyl groups. Use proteomics (e.g., kinome profiling) and metabolomics to map structure-activity relationships (SAR) and off-target effects .

Methodological Best Practices

- Crystallography : Always validate SHELXL refinement with R-factor convergence (<5%) and check for twinning using PLATON .

- Spectral Analysis : Calibrate NMR solvents (e.g., residual DMSO-d₆ peaks at 2.50 ppm) and use DEPT-135 for carbon hybridization confirmation .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (e.g., MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.